molecular formula C21H21ClN2O3 B2719627 2-chloro-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]benzamide CAS No. 921794-45-8

2-chloro-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]benzamide

Cat. No.: B2719627
CAS No.: 921794-45-8
M. Wt: 384.86
InChI Key: NIAMJMJJLGVFMS-UHFFFAOYSA-N
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Description

2-chloro-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]benzamide is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes an oxazepine ring fused with a benzene ring, an allyl group, and a chlorobenzamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazepine Ring: The initial step involves the cyclization of a suitable precursor to form the oxazepine ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using an allyl halide in the presence of a base such as potassium carbonate.

    Attachment of the Chlorobenzamide Moiety: The final step involves the coupling of the oxazepine intermediate with 2-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.

    Reduction: The carbonyl group in the oxazepine ring can be reduced to form a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-chloro-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chloro-4-fluorobenzenesulfonamide
  • N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-triethoxybenzamide
  • N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide

Uniqueness

The uniqueness of 2-chloro-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]benzamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c1-4-11-24-17-10-9-14(12-18(17)27-13-21(2,3)20(24)26)23-19(25)15-7-5-6-8-16(15)22/h4-10,12H,1,11,13H2,2-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAMJMJJLGVFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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